molecular formula C17H16ClNOS B3037528 5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 478246-68-3

5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B3037528
CAS No.: 478246-68-3
M. Wt: 317.8 g/mol
InChI Key: VDNUOANOLBOKHL-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines This compound is characterized by the presence of a benzothiazepine ring system, which is a bicyclic structure containing both benzene and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the reaction of 4-chlorobenzyl chloride with 7-methyl-2,3-dihydro-1,5-benzothiazepine-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazepine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazepines depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Lacks the methyl group at the 7-position.

    7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Lacks the 4-chlorobenzyl group.

    5-(4-methylbenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Contains a methyl group instead of a chlorine atom on the benzyl group.

Uniqueness

5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to the presence of both the 4-chlorobenzyl and 7-methyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that make it distinct from other benzothiazepine derivatives.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-methyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c1-12-2-7-16-15(10-12)19(17(20)8-9-21-16)11-13-3-5-14(18)6-4-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUOANOLBOKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC(=O)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 2
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5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 3
5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 5
5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 6
5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

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